molecular formula C10H12Br4 B396909 1,3,5,7-Tetrabromoadamantane CAS No. 7314-86-5

1,3,5,7-Tetrabromoadamantane

Cat. No.: B396909
CAS No.: 7314-86-5
M. Wt: 451.82g/mol
InChI Key: SWVWJFWKWBFPID-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrabromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamondoid structure. This compound is characterized by the presence of four bromine atoms attached to the adamantane framework at the 1, 3, 5, and 7 positions. It is known for its unique structural properties and has been studied for various applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrabromoadamantane can be synthesized through the bromination of adamantane. The process involves the following steps:

    Bromination in the Presence of Aluminum Bromide: Adamantane is reacted with bromine in the presence of aluminum bromide (AlBr3) as a catalyst.

    Bromination with Iron Powder: Another method involves the use of iron powder as a catalyst.

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of aluminum chloride (AlCl3) instead of aluminum bromide has been reported to be more economical without affecting the overall yield .

Chemical Reactions Analysis

1,3,5,7-Tetrabromoadamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Catalysts: Catalysts such as aluminum bromide, aluminum chloride, and iron powder are commonly used in the bromination process.

Major Products:

    Substituted Adamantane Derivatives: Depending on the nucleophile used, various substituted adamantane derivatives can be formed.

    Brominated Fragments: Fragmentation reactions can yield smaller brominated compounds.

Scientific Research Applications

1,3,5,7-Tetrabromoadamantane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5,7-tetrabromoadamantane involves its ability to undergo substitution and fragmentation reactions. The bromine atoms in the compound are highly reactive, allowing for the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1,3,5,7-Tetrabromoadamantane can be compared with other brominated adamantane derivatives, such as:

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

IUPAC Name

1,3,5,7-tetrabromoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVWJFWKWBFPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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